Phenylacetone oxime

Catalog No.
S626832
CAS No.
13213-36-0
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetone oxime

CAS Number

13213-36-0

Product Name

Phenylacetone oxime

IUPAC Name

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+

InChI Key

AUYFJUMCPAMOKN-CSKARUKUSA-N

SMILES

CC(=NO)CC1=CC=CC=C1

Synonyms

phenylacetone oxime, phenylacetone oxime, (E)-isomer, phenylacetone oxime, (Z)-isomer

Canonical SMILES

CC(=NO)CC1=CC=CC=C1

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1

The exact mass of the compound Phenylacetone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylacetone oxime is a critical nitrogen-containing intermediate used extensively in the synthesis of primary amines and N-benzyl amides. As the oxime derivative of phenyl-2-propanone, it offers a stable, neutral profile that is highly compatible with both catalytic hydrogenation and electrochemical reduction workflows [1]. For industrial and laboratory procurement, it serves as a highly selective precursor that bypasses the volatility and regulatory complexities of its parent ketone, while providing a direct, high-yield pathway for Beckmann rearrangements and controlled amination [2].

Substituting phenylacetone oxime with upstream precursors like 1-phenyl-2-nitropropene (P2NP) or phenylacetone (P2P) introduces significant process liabilities. P2NP reduction is notoriously unselective, often yielding a complex mixture of the oxime, the corresponding ketone (via hydrolysis), and the primary amine, requiring stringent potential control (e.g., -0.3 V vs SCE) or exact stoichiometric reducing agents to arrest the reaction at the oxime stage [1]. Conversely, utilizing P2P directly for reductive amination requires harsh Leuckart-Wallach conditions or high-pressure hydrogenation with ammonia, which can generate secondary amine byproducts[2]. Procuring the isolated oxime guarantees a single-component starting material, ensuring reproducible stoichiometry for Beckmann rearrangements and eliminating the need for hazardous in-situ oximation or partial reduction steps.

Superior Selectivity in Primary Amine Synthesis via Electroreduction

When synthesizing 1-phenyl-2-aminopropane derivatives, starting from phenylacetone oxime provides a cleaner electrochemical reduction profile compared to starting from 1-phenyl-2-nitropropene. Research demonstrates that the oxime reduces cleanly to the primary amine at a cathodic potential of -1.1 V (vs. SCE) [1]. In contrast, reducing the nitroalkene requires a two-step cathodic process, where the first step (-0.3 V to -0.5 V) yields the oxime but is prone to competitive hydrolysis, forming the ketone byproduct [1]. By procuring the pre-formed oxime, chemists bypass the hydrolysis-prone intermediate stage, achieving higher faradaic efficiency and avoiding ketone contamination.

Evidence DimensionCathodic reduction efficiency and byproduct formation
Target Compound DataReduces directly to the amine at -1.1 V without ketone hydrolysis byproducts.
Comparator Or Baseline1-phenyl-2-nitropropene (P2NP)
Quantified DifferenceP2NP reduction yields up to 5-10% ketone byproduct due to intermediate oxime hydrolysis during the -0.3 V to -0.5 V reduction phase.
ConditionsDivided cell, mercury or graphite cathode, 0.1 M H2SO4 in 2-propanol/water.

Procuring the oxime eliminates the need for complex, two-stage potentiostatic control and prevents ketone byproduct formation during electrochemical amine synthesis.

Enhanced Storage Stability and Handling vs. Phenylacetone

Phenylacetone (P2P) is an oxidation-prone liquid that requires strict controlled storage to prevent degradation into benzoic acid and other autoxidation byproducts [1]. Phenylacetone oxime, conversely, is a stable compound with a neutral pH that resists ambient oxidation. Its use as a surrogate precursor allows for prolonged shelf-life and simplified handling protocols. When subjected to ambient storage, the oxime maintains >98% purity over extended periods, whereas the parent ketone is susceptible to autoxidation and polymerization if not stored under inert gas [1].

Evidence DimensionAmbient storage stability and oxidation resistance
Target Compound DataMaintains high purity (>98%) under standard ambient storage without specialized inerting.
Comparator Or BaselinePhenylacetone (P2P)
Quantified DifferenceP2P requires inert atmosphere (argon/nitrogen) to prevent oxidative degradation to benzoic acid, whereas the oxime does not.
ConditionsAmbient laboratory storage conditions.

The oxime provides a shelf-stable alternative to the highly volatile and degradation-prone parent ketone, reducing waste and storage overhead.

High-Yield Pathway to N-Benzylacetamide via Beckmann Rearrangement

Phenylacetone oxime is the definitive starting material for the synthesis of N-benzylacetamide via the Beckmann rearrangement. When treated with acid catalysts such as polyphosphoric acid (PPA) or phosphorus pentoxide, the oxime undergoes a clean 1,2-alkyl shift to yield the amide[1]. Attempting to synthesize this specific amide directly from phenylacetone via the Schmidt reaction requires the use of highly toxic and explosive hydrazoic acid (HN3) and often yields a mixture of regioisomers[2]. The pre-formed oxime allows for a controlled, safe rearrangement with yields frequently exceeding 85% under optimized catalytic conditions, strictly controlling regioselectivity.

Evidence DimensionYield and safety of N-benzylacetamide synthesis
Target Compound DataYields >85% N-benzylacetamide via standard acid-catalyzed Beckmann rearrangement.
Comparator Or BaselinePhenylacetone (via Schmidt reaction)
Quantified DifferenceThe oxime route eliminates the need for explosive hydrazoic acid and avoids the 15-30% regioisomeric byproduct formation typical of direct ketone amidation.
ConditionsAcid catalysis (e.g., PPA) vs. Schmidt reaction conditions (HN3/H2SO4).

Procuring the oxime enables a safe, highly regioselective synthesis of N-benzyl amides without the extreme safety hazards associated with direct ketone-to-amide transformations.

Electrochemical Synthesis of Primary Amines

Phenylacetone oxime is the ideal precursor for the cathodic reduction to 1-phenyl-2-aminopropane derivatives. Because it bypasses the hydrolysis-prone intermediate stage seen when reducing 1-phenyl-2-nitropropene, it allows for a highly efficient, single-step reduction at -1.1 V (vs. SCE) without the formation of ketone byproducts [1].

Regioselective Synthesis of N-Benzylacetamide

For industrial and laboratory synthesis of N-benzyl amides, phenylacetone oxime is the preferred starting material. It undergoes a clean, acid-catalyzed Beckmann rearrangement, entirely avoiding the explosive hazards and poor regioselectivity associated with the Schmidt reaction on the parent ketone [2].

Stable Surrogate in Pharmaceutical Intermediate Workflows

In workflows where the parent ketone (phenylacetone) is restricted or prone to oxidative degradation, the oxime serves as a highly stable, oxidation-resistant surrogate. It can be stored long-term under ambient conditions and deployed directly into reduction or rearrangement pathways with reproducible stoichiometry[3].

XLogP3

1.7

Other CAS

13213-36-0

Dates

Last modified: 04-14-2024

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